N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide
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Overview
Description
N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is a complex organic compound that features a pyridazine ring, a boronate ester group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide typically involves the following steps:
Formation of the Boronate Ester: This step involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a catalyst to form the boronate ester group.
Coupling Reaction: The boronate ester is then coupled with a pyridazine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is carried out under inert conditions with a base such as potassium carbonate in a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the coupling and amidation steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The boronate ester can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridazine derivatives.
Scientific Research Applications
N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The boronate ester group can interact with diols and other nucleophiles, while the pyridazine ring can participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronate ester group but different core structure.
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar boronate ester group but different functional groups.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar boronate ester group but different heterocyclic ring.
Uniqueness
N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide is unique due to its combination of a pyridazine ring, boronate ester group, and carboxamide group. This combination provides a versatile scaffold for the development of new molecules with diverse applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-11-13(21-16(23)15-7-6-10-20-22-15)8-9-14(12)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,23) |
InChI Key |
SQXQIOKKUQEKAU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C3=NN=CC=C3)C |
Origin of Product |
United States |
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